molecular formula C11H10FNO2 B8394240 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbaldehyde

1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbaldehyde

Cat. No. B8394240
M. Wt: 207.20 g/mol
InChI Key: ULPOHFNEGJPHCG-UHFFFAOYSA-N
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Patent
US08334317B2

Procedure details

A 500 mL round-bottomed flask was charged with 1-(4-fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one 53 (6.01 g, 28.7 mmol), 100 mL of DCM, and Dess-Martin periodinane (DMP) (15.8 g, 57.3 mmol). After stirring at room temperature for 1.5 h, the reaction was quenched with saturated aqueous sodium thiosulfate and filtered. The layers were separated and the residue was purified by column chromatography on silica gel (10% to 90% EtOAc in hexanes) to give 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbaldehyde 54.
Quantity
6.01 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:12][CH:11]([CH2:13][OH:14])[CH2:10][C:9]2=[O:15])=[CH:4][CH:3]=1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>C(Cl)Cl>[F:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[C:9](=[O:15])[CH2:10][CH:11]([CH:13]=[O:14])[CH2:12]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
6.01 g
Type
reactant
Smiles
FC1=CC=C(C=C1)N1C(CC(C1)CO)=O
Name
Quantity
15.8 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched with saturated aqueous sodium thiosulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The layers were separated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (10% to 90% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1CC(CC1=O)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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